Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol This compound features a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate are various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell proliferation .
Biochemical Pathways
The compound affects pathways associated with the function of its target enzymes. For instance, the inhibition of thymidylate synthase disrupts DNA synthesis, while the inhibition of HDAC affects gene expression . The compound’s action on these pathways leads to downstream effects such as the disruption of cell proliferation .
Result of Action
The inhibition of the target enzymes by this compound leads to molecular and cellular effects such as the disruption of DNA synthesis and gene expression, ultimately affecting cell proliferation . These effects can have significant implications in contexts such as cancer treatment, where the inhibition of cell proliferation is a desired outcome .
Biochemical Analysis
Biochemical Properties
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, which prevents the enzyme from catalyzing its substrate. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and leading to various cellular responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in these processes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, this compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, the compound may activate a receptor by binding to it, leading to downstream signaling events that alter cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anti-inflammatory activity . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, the compound may be metabolized by liver enzymes, resulting in the formation of active or inactive metabolites that influence its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These transport mechanisms can influence the compound’s localization and its effects on cellular function . For instance, this compound may be transported into cells by a transporter protein, leading to its accumulation in the cytoplasm or other cellular compartments .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals or post-translational modifications can influence the localization of this compound, directing it to the nucleus, mitochondria, or other organelles . This localization can affect the compound’s interaction with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization, forming the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazole derivatives.
Scientific Research Applications
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound has an amino group instead of a cyclopropyl group, leading to different chemical and biological properties.
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate:
The uniqueness of this compound lies in its cyclopropyl group, which can influence its chemical reactivity and biological interactions, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)7-10-9-6(13-7)5-3-4-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWNAIKWTWPTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173498 | |
Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclopropyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-50-1 | |
Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclopropyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclopropyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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